molecular formula C8H13NO2 B13157232 1-(4-Aminooxan-4-yl)prop-2-en-1-one

1-(4-Aminooxan-4-yl)prop-2-en-1-one

Cat. No.: B13157232
M. Wt: 155.19 g/mol
InChI Key: HLPIQIMUJNQIJT-UHFFFAOYSA-N
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Description

1-(4-Aminooxan-4-yl)prop-2-en-1-one is an organic compound with the molecular formula C(_8)H(_13)NO(_2). This compound features a unique structure that includes an oxane ring substituted with an amino group and a propenone moiety. Its distinct chemical properties make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminooxan-4-yl)prop-2-en-1-one typically involves the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving appropriate precursors such as diols or epoxides.

    Amination: Introduction of the amino group can be achieved via nucleophilic substitution reactions using amines.

    Propenone Formation: The final step involves the formation of the propenone moiety through aldol condensation reactions, where an aldehyde reacts with a ketone under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminooxan-4-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the propenone moiety to a saturated ketone or alcohol.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Formation of oxane ketones or carboxylic acids.

    Reduction: Formation of oxane alcohols or saturated ketones.

    Substitution: Formation of N-substituted oxane derivatives.

Scientific Research Applications

1-(4-Aminooxan-4-yl)prop-2-en-1-one finds applications in various scientific fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-Aminooxan-4-yl)prop-2-en-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites, potentially inhibiting enzyme activity or modulating receptor functions. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

    1-(4-Aminophenyl)prop-2-en-1-one: Similar structure but with a phenyl ring instead of an oxane ring.

    1-(4-Aminobutyl)prop-2-en-1-one: Similar structure but with a butyl chain instead of an oxane ring.

Uniqueness: 1-(4-Aminooxan-4-yl)prop-2-en-1-one is unique due to the presence of the oxane ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

1-(4-aminooxan-4-yl)prop-2-en-1-one

InChI

InChI=1S/C8H13NO2/c1-2-7(10)8(9)3-5-11-6-4-8/h2H,1,3-6,9H2

InChI Key

HLPIQIMUJNQIJT-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)C1(CCOCC1)N

Origin of Product

United States

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